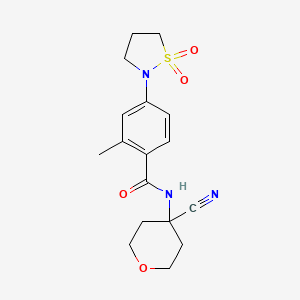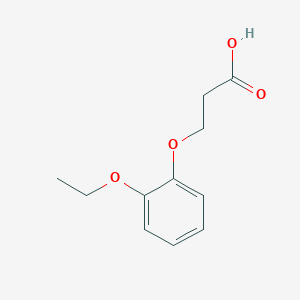
1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H24N6O2 and its molecular weight is 416.485. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimycobacterial Activity
Studies have demonstrated that compounds containing the 1,2,4-oxadiazole moiety, similar to the one in the chemical structure of interest, exhibit antimycobacterial activity against Mycobacterium tuberculosis. These compounds act as carboxylic acid isosteres and have been synthesized and tested for their effectiveness in treating tuberculosis. The derivatives were designed to improve cellular permeability and expected to become biotransformed to active species upon entering the mycobacterial cell, showing potency up to 16 times that of pyrazinamide in some instances (Gezginci, Martin, & Franzblau, 1998).
Antiallergic Properties
Another significant area of application is the synthesis of antiallergic agents. The structural features of the compound, notably the presence of an isopropyl group and 1,2,4-oxadiazole, have been linked to enhanced antiallergic activity. These features were explored in the development of new antiallergic medications, with certain derivatives showing promise in preclinical studies. Some compounds demonstrated antiallergic activities that were significantly higher than those of established treatments, indicating the potential for clinical development (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Antitumor and Anti-5-lipoxygenase Agents
Research has also been conducted on novel pyrazolopyrimidines derivatives, aiming to explore their anticancer and anti-5-lipoxygenase activities. These derivatives, including structures akin to the compound of interest, were synthesized and tested against various cancer cell lines and for their ability to inhibit the 5-lipoxygenase enzyme. The studies revealed that some derivatives possess significant antitumor activities and the potential to act as anti-5-lipoxygenase agents, making them candidates for further investigation in cancer therapy (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antibacterial Activity
Additionally, compounds containing the pyrazolopyridine motif have been synthesized and screened for their antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. These studies have shown that derivatives with specific substituents, such as the carboxamide group at certain positions, exhibited moderate to good antibacterial activity, indicating their potential as leads for the development of new antibacterial agents (Panda, Karmakar, & Jena, 2011).
特性
IUPAC Name |
5-methyl-N-[(2-methylphenyl)methyl]-1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-14(2)21-27-23(31-28-21)18-9-10-20(24-12-18)29-16(4)19(13-26-29)22(30)25-11-17-8-6-5-7-15(17)3/h5-10,12-14H,11H2,1-4H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVXEOKPTXDNEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(N(N=C2)C3=NC=C(C=C3)C4=NC(=NO4)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide](/img/structure/B2379421.png)


![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2379425.png)


![Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate](/img/structure/B2379430.png)
![Dispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2379431.png)


![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379436.png)
![4-methoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2379438.png)

